Benzoylcholine iodide
Overview
Description
Synthesis Analysis
The synthesis of benzoylcholine derivatives and related compounds has been explored in several studies. One approach involved the creation of anti-acetylcholinesterase (anti-AChE) inhibitors, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which showed potent activity. The introduction of bulky moieties and substituents at specific positions significantly increased the inhibitory activity against AChE . Another method described the synthesis of 3-substituted 4-aroylisoquinolines through a Pd-catalyzed carbonylative cyclization process, which could be related to the synthesis of complex benzoylcholine structures . Additionally, iodine-catalyzed oxidative functionalization has been used to create isoquinolin-1(2H)-ones from simple azaarenes and methylarenes, demonstrating the versatility of iodine in catalyzing reactions involving benzylic C-H bonds .
Molecular Structure Analysis
The molecular structure of benzoylcholine derivatives can be quite complex, as evidenced by the solid-state chemistry of organic polyvalent iodine compounds. The crystal structures of two polymorphs of 1-(2′-iodobenzoyloxy)-1,2-benziodoxolin-3-one were reported, showing different configurations and intermolecular coordination bonds, which could be indicative of the structural diversity within benzoylcholine derivatives .
Chemical Reactions Analysis
Chemical reactions involving benzoylcholine derivatives have been studied, particularly in the context of C-H activation for the synthesis of various aromatic compounds. For instance, the synthesis of benzo[c]cinnolines was achieved through sequential C-C and C-N bond formation via oxidative C-H functionalization . Molecular iodine has also been used to catalyze benzylic sp3 C–H bond amination, leading to the synthesis of 2-arylquinazolines, which suggests potential pathways for modifying benzoylcholine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoylcholine derivatives have been investigated, particularly in the context of their potential as myocardial-imaging agents. Two radioiodinated analogs of benzoylcholine were prepared and showed favorable heart-to-blood and heart-to-lung ratios in in vivo studies in mice, indicating their potential for targeted imaging applications .
Scientific Research Applications
1. Cholinesterase Research
Benzoylcholine iodide has been utilized in the study of human serum cholinesterases. Research by Lockridge and La Du (1978) focused on comparing atypical and usual human serum cholinesterases using benzoylcholine. They observed differences in substrate affinity between the two forms of the enzyme, with benzoylcholine playing a key role in their experiments (Lockridge & La Du, 1978).
2. Myocardial Imaging
Dannals et al. (1981) explored the use of radioiodinated analogs of benzoylcholine as potential myocardial-imaging agents. They synthesized and studied the in vivo distribution of these compounds in mice, finding favorable heart-to-blood and heart-to-lung ratios (Dannals et al., 1981).
3. Cholinesterase Variant Differentiation
King and Griffin (1973) utilized benzoylcholine in their study to differentiate serum cholinesterase variants by analyzing the inhibition by succinyldicholine of the hydrolysis of benzoylcholine. This helped in understanding the genetically-determined cholinesterase variants (King & Griffin, 1973).
4. Cholinergic Synaptic Studies
Clarkson et al. (1992) investigated acetylcholine analogues, including benzoylcholine iodide, for their role in cholinergic synaptic vesicles. Their study contributes to the understanding of neurotransmitter transport mechanisms in the nervous system (Clarkson et al., 1992).
5. Blood Serum Cholinesterase Detection
Katsu and Kayamoto (1991) developed a method to determine cholinesterase in blood serum using a benzoate-sensitive membrane electrode. Benzoylcholine was used in their experiments to detect benzoic acid formed by enzymatic hydrolysis (Katsu & Kayamoto, 1991).
6. Neurochemical Monitoring
Song et al. (2012) presented a method for in vivo neurochemical monitoring using microdialysis sampling, where benzoylcholine was utilized as part of the high-performance liquid chromatography-tandem mass spectrometry method. This method was important for measuring neurotransmitters and metabolites in the brain (Song et al., 2012).
7. Acetylcholine Receptor Study
Karlin and Cowburn (1973) partially purified the acetylcholine receptor from electric tissue and used benzoylcholine iodide in their affinity-alkylating assays. This was crucial in understanding the receptor’s structure and function (Karlin & Cowburn, 1973).
Safety And Hazards
It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye when handling Benzoylcholine iodide . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
2-benzoyloxyethyl(trimethyl)azanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.HI/c1-13(2,3)9-10-15-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILQCEGWGBSDSH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884552 | |
Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylcholine iodide | |
CAS RN |
17518-43-3 | |
Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17518-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoylcholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017518433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylcholine iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19888 | |
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Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanaminium, 2-(benzoyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-benzoyloxyethyl)trimethylammonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Benzoylcholine iodide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA3CYG3NCH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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